2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound Its structure consists of a pyrimidine ring, an azepane ring, and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide involves multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the azepane ring and the acetamide group. Commonly, this process includes:
Formation of the Pyrimidine Ring: Utilizing starting materials such as chloroacetaldehyde and guanidine carbonate under basic conditions.
Introduction of the Azepane Ring: Through nucleophilic substitution reactions involving the pyrimidine intermediate and azepane.
Acetamide Group Formation: Via acylation using 2,6-dimethylphenyl acetic acid and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Efficient reaction conditions, such as optimized temperatures, pressures, and catalysts, are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under specific conditions, such as the presence of strong oxidizing agents like potassium permanganate, the compound can undergo oxidation leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce certain functional groups within the compound, potentially converting ketone groups to alcohols.
Substitution: The presence of reactive sites on the pyrimidine and azepane rings allows for substitution reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Reagents: Halogens (Br2, Cl2), alkylating agents (alkyl halides).
Major Products Formed: Depending on the reaction conditions, products may include oxidized derivatives, reduced intermediates, or substituted analogs of the original compound.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide finds applications in:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic benefits, such as in drug development for treating specific diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials due to its unique chemical structure.
Mechanism of Action
Compounds like 2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide share structural similarities but differ in their heterocyclic rings (azepane vs. piperidine).
2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide also shows structural similarity but contains a morpholine ring instead of an azepane.
Uniqueness:
The azepane ring in 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide provides distinct chemical properties, such as enhanced stability and potential biological activity, making it unique compared to similar compounds.
Comparison with Similar Compounds
2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide.
2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)propionamide.
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Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-9-8-10-16(2)20(15)23-18(26)14-27-19-13-17(3)22-21(24-19)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLHUAWIKHACAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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